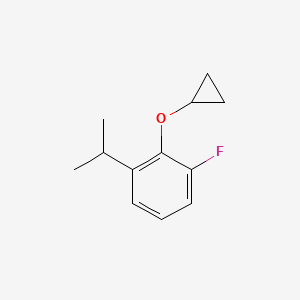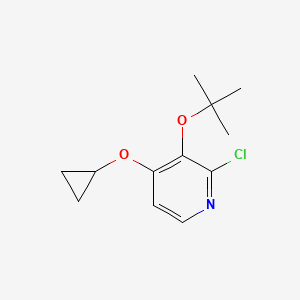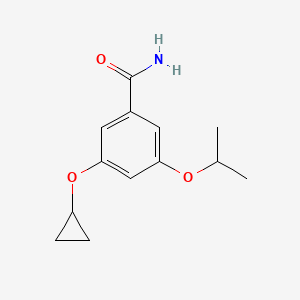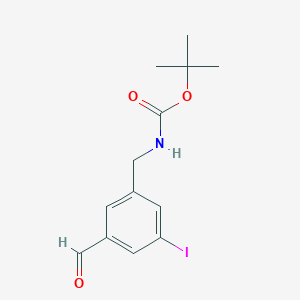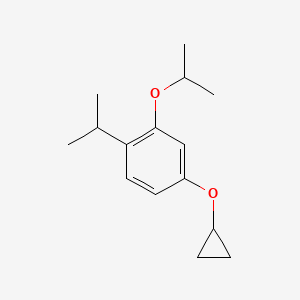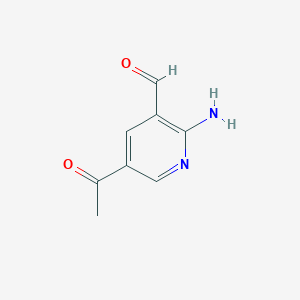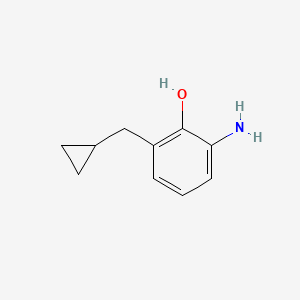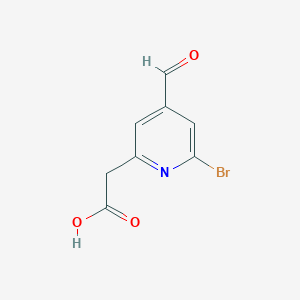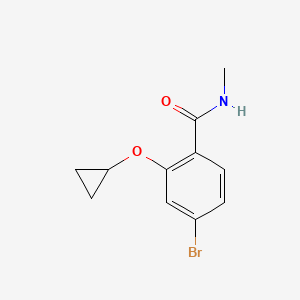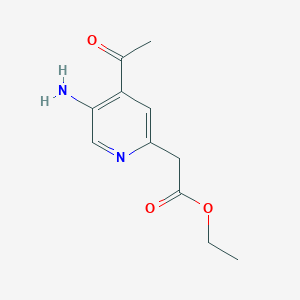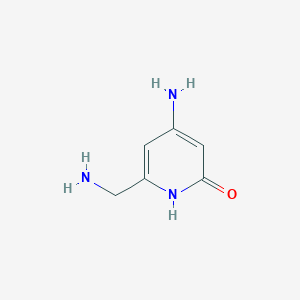
4-Amino-6-(aminomethyl)pyridin-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(aminomethyl)pyridin-2-OL is a heterocyclic organic compound with the molecular formula C6H9N3O. This compound features a pyridine ring substituted with amino and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(aminomethyl)pyridin-2-OL can be achieved through several methods. One common approach involves the reaction of 2,6-dichloropyridine with ammonia, followed by reduction and subsequent functional group transformations. Another method includes the cyclization of appropriate precursors under specific conditions to form the pyridine ring with the desired substituents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-(aminomethyl)pyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the amino groups to form different amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and hydroxyl derivatives. These products can be further utilized in different chemical and industrial processes .
Applications De Recherche Scientifique
4-Amino-6-(aminomethyl)pyridin-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-6-(aminomethyl)pyridin-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Amino-6-(aminomethyl)pyridin-2-OL include:
- 2-(Aminomethyl)pyridin-4-OL
- 4-(Aminomethyl)pyridine
- 2,6-Diaminopyridine
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
4-amino-6-(aminomethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H9N3O/c7-3-5-1-4(8)2-6(10)9-5/h1-2H,3,7H2,(H3,8,9,10) |
Clé InChI |
NZDHEHWVDRVLHE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(NC1=O)CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14841030.png)
